rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans
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Overview
Description
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans typically involves the protection of the amino group with a tert-butoxycarbonyl groupThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and yield while maintaining the stereochemical integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines .
Scientific Research Applications
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans has several scientific research applications:
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This allows the compound to participate in various biochemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylicacid
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-aminopyrrolidine-3-carboxylicacid
Uniqueness
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C11H19NO5 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(3R,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(9(13)14)8(6-12)16-4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 |
InChI Key |
XBKMBWKXXGPHNA-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)C(=O)O |
Origin of Product |
United States |
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